Home > Products > Screening Compounds P103531 > 2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide
2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide -

2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide

Catalog Number: EVT-3970584
CAS Number:
Molecular Formula: C12H12ClN5O4
Molecular Weight: 325.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl group linked to a benzimidazole moiety via a carbonyl group. The paper focuses on its crystal structure, highlighting the dihedral angle between the pyrazole and benzimidazole rings. []
  • Compound Description: DRC-KS1 is a chromene derivative identified as a potential inhibitor of Staphylococcus aureus sortase A. It was selected through computational docking studies and its minimum inhibitory concentration (MIC) against the target was determined. []
  • Compound Description: DRC-KS2, a pyrazolone derivative featuring a nitroindole substituent, emerged as another potential Staphylococcus aureus sortase A inhibitor. Like DRC-KS1, its identification relied on computational docking and subsequent MIC determination. []
  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, exhibiting potent activity against platelet aggregation and vascular smooth muscle. [] It was developed through a medicinal chemistry program optimizing for selectivity, solubility, antiplatelet activity, and pharmacokinetic properties. []
  • Compound Description: These compounds, containing a sulfonamide group linked to an arylideneimine, served as intermediates in the synthesis of 2-azitidinone derivatives. []
  • Compound Description: This series of compounds, incorporating a 2-azitidinone ring linked to a pyrazolone moiety, were evaluated for their antibacterial and antioxidant properties. []
  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to mitigate cutaneous toxicity associated with this class of anticancer agents. [] Its development involved dihedral angle-based design and molecular dynamics simulations. [] A specific UPLC-MS/MS method was developed to quantify Hu7691 in dog plasma for pharmacokinetic and bioavailability assessments. []
  • Compound Description: This compound features a substituted pyrazole ring linked to a quinazoline ring system via a benzamide moiety. The research focuses on its crystal structure and analyzes the dihedral angles between its aromatic ring systems. []
  • Compound Description: This series of pyrazol-3-ol derivatives, synthesized through a four-component domino reaction, were evaluated for their antibacterial activity. []
  • Compound Description: This compound represents an improved Akt inhibitor with potential therapeutic applications. The research emphasizes its crystalline form and its role as an enhanced Akt inhibitor. [, ]
  • Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), showing high affinity for the allosteric antagonist binding site. [] It was developed through structure-activity relationship studies of CDPPB, exploring substitutions on the benzamide and phenyl rings to optimize potency. []
  • Compound Description: This complex molecule incorporates a central eight-membered ring system fused with pyrazole and benzene rings, further substituted with a 3-methyl-1-phenyl-1H-pyrazol-5-ylbenzamide moiety. The paper focuses on its crystal structure and intermolecular interactions. []
  • Compound Description: This study focuses on synthesizing and characterizing a series of novel 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids containing fused 1,4-dihydropyridine moieties. These compounds are designed as potential therapeutic agents. []
  • Compound Description: This compound, featuring a 4-nitro-1H-imidazole group, was studied for its crystal structure, highlighting its planar conformation and intermolecular hydrogen bonding. []
  • Compound Description: This class of compounds, featuring a thiazole ring system linked to a pyrazoline moiety, was synthesized and characterized. The research highlights their preparation through a multistep synthesis involving chalcones and pyrazolin-N-thioamides as intermediates. []
  • Compound Description: This class of heterocyclic compounds, containing both pyrazoline and triazole rings, was synthesized and characterized in the same study as the 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines. []
  • Compound Description: These compounds, featuring a triazole ring linked to an imidazopyridine system, were synthesized through a reaction with 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines. []
  • Compound Description: BPT, a compound featuring a triazolethione core structure, was synthesized and investigated for its solvatochromic properties and potential antibacterial activity using theoretical calculations and docking studies. []
  • Compound Description: This compound features a pyrazole ring substituted with an acetyl group and a tert-butyl group, linked to a nitrobenzoate moiety. The research focuses on its crystal structure and intramolecular hydrogen bonding. []
  • Compound Description: This compound acts as a VEGFR kinase inhibitor and has potential applications in cancer treatment. []
  • Compound Description: This compound, featuring a nitro-substituted imidazole ring, has been analyzed for its crystal structure, highlighting the dihedral angle between the imidazole and benzene rings. []
  • Compound Description: This compound, a pyrazolone derivative, has been characterized by its crystal structure, emphasizing its enamine-keto tautomerism and intermolecular hydrogen bonding. []
  • Compound Description: This compound is a pyrazole derivative containing a tetrahydrofuran ring and a methylsulfanylpyrimidine group. The study focuses on its synthesis and crystal structure, highlighting the presence of two enantiomers in the asymmetric unit. []
  • Compound Description: This compound represents a single enantiomer of the racemic mixture mentioned above, featuring a defined R configuration at the tetrahydrofuran ring. The study emphasizes its crystal structure and intramolecular hydrogen bonding. []
  • Compound Description: This compound contains two distinct pyrazole rings: a pyrazol-5-ol unit and a pyrazolone ring. []
  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist, displaying strong antiplatelet and antithrombotic activities. [] It emerged from a high-throughput screening campaign aimed at identifying novel P2Y12 antagonists as potential alternatives to clopidogrel. []
  • Compound Description: This compound, a phenylhydrazone Schiff base, contains a central pyrazole ring. []
  • Compound Description: This series of compounds incorporates a pyrazole ring linked to a thiophene unit. They were studied for their crystal structures and supramolecular assembly. []
  • Compound Description: This complex coordination polymer contains both Co(II) and Co(III) centers and incorporates a pyrazole ring within its structure. The research focuses on its crystal structure and coordination chemistry. []
  • Compound Description: This compound features a 1-methyl-1H-pyrazol-4-yl group attached to an isoquinoline ring system. The study focuses on its synthesis and evaluation as a potential kinase inhibitor, targeting kinases with a cysteine residue in the hinge region. []
  • Compound Description: This series of compounds, containing a nitroimidazopyridazine core, were synthesized and evaluated for their antimicrobial activity. Molecular docking studies were also performed to investigate their potential interactions with biological targets. []
  • Compound Description: This series of compounds, featuring an oxadiazole ring linked to a nitroimidazopyridazine system, were synthesized and screened for antimicrobial activity. []
  • Compound Description: This study describes the synthesis and antimicrobial evaluation of a new series of amide derivatives based on the 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile scaffold. []
  • Compound Description: This compound features a pyrazolopyridine core structure synthesized through a microwave-assisted reaction. []
  • Compound Description: This compound features a pyrazole ring linked to a pyridine ring through a diazenyl group. Its transition metal complexes have been studied for their antimicrobial, antimycobacterial, and cytotoxic activities. []
  • Compound Description: This compound features a pyrazole ring with a hydroxyl group, a cyano group, and a phenyl group attached to the pyrazole ring. []
  • Compound Description: This compound is a bisazo complex used in imaging industries. []
  • Compound Description: This compound features a pyrazole ring with two nitro groups attached and an oxadiazole ring. It's been identified as a potential high-energy density material. []

Properties

Product Name

2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide

IUPAC Name

2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide

Molecular Formula

C12H12ClN5O4

Molecular Weight

325.71 g/mol

InChI

InChI=1S/C12H12ClN5O4/c1-7-11(18(20)21)12(16-14-7)17-15-10(19)6-22-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H2,14,16,17)

InChI Key

NJYJVJSMPZAQQX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.